Tert-butyl 3-iodo-2-methoxybenzoate
Overview
Description
Tert-butyl 3-iodo-2-methoxybenzoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-2-methoxybenzoate typically involves the iodination of 2-methoxybenzoic acid followed by esterification with tert-butyl alcohol. The iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The esterification is usually carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale iodination and esterification reactions, often using continuous flow reactors to enhance efficiency and control .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to tert-butyl 3-amino-2-methoxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of tert-butyl 3-iodo-2-hydroxybenzoate using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Products like tert-butyl 3-azido-2-methoxybenzoate, tert-butyl 3-thiocyanato-2-methoxybenzoate.
Reduction: Tert-butyl 3-amino-2-methoxybenzoate.
Oxidation: Tert-butyl 3-iodo-2-hydroxybenzoate.
Scientific Research Applications
Tert-butyl 3-iodo-2-methoxybenzoate is widely used in scientific research due to its versatile reactivity. In chemistry, it serves as a precursor for the synthesis of various substituted benzoates and other aromatic compounds. In biology and medicine, it is used in the development of novel pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-2-methoxybenzoate involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The iodine atom in the compound is highly reactive, allowing for easy substitution and functionalization. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- Tert-butyl 3-bromo-2-methoxybenzoate
- Tert-butyl 3-chloro-2-methoxybenzoate
- Tert-butyl 3-fluoro-2-methoxybenzoate
Comparison: Tert-butyl 3-iodo-2-methoxybenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity patterns and makes it particularly useful in reactions requiring heavy halogen atoms. The iodine atom also enhances the compound’s utility in radiolabeling applications .
Properties
IUPAC Name |
tert-butyl 3-iodo-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDDVAHFPZAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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